molecular formula C9H6BrN B019933 6-Bromoquinoline CAS No. 5332-25-2

6-Bromoquinoline

Cat. No.: B019933
CAS No.: 5332-25-2
M. Wt: 208.05 g/mol
InChI Key: IFIHYLCUKYCKRH-UHFFFAOYSA-N
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Description

6-Bromoquinoline is an organic compound with the molecular formula C9H6BrN. It is a derivative of quinoline, where a bromine atom is substituted at the sixth position of the quinoline ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromoquinoline can be synthesized through several methods. One common method involves the bromination of quinoline using bromine in the presence of a catalyst. Another method includes the reaction of 4-bromoaniline with ethyl propiolate and phosphorus trichloride, followed by cyclization to form this compound .

Industrial Production Methods: For industrial production, the process typically involves the bromination of quinoline under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as acetic acid, with the temperature carefully regulated to avoid over-bromination .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid and potassium permanganate.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

6-Bromoquinoline is primarily recognized for its role in synthesizing biologically active compounds. The quinoline ring structure is prevalent in numerous pharmacologically active agents, including antimalarial and anticancer drugs.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, 6-bromo-5-nitroquinoline has shown high antiproliferative and cytotoxic effects against various cancer cell lines. The introduction of substituents like morpholine or piperazine enhances its biological activity through nucleophilic substitution reactions, leading to the synthesis of morpholinyl and piperazinyl quinolines with promising anticancer properties .

Antiviral and Antiparasitic Properties

Quinoline derivatives, including those derived from this compound, have been extensively studied for their antiviral and antiparasitic activities. Notably, compounds like chloroquine, which contain the quinoline moiety, are used in treating malaria and other viral infections. Research indicates that modifications on the quinoline ring can lead to enhanced efficacy against various pathogens .

Synthetic Applications

The versatility of this compound in synthetic chemistry is notable. It serves as a key intermediate in the synthesis of various functionalized quinolines.

Synthesis of Functionalized Quinoline Derivatives

The activation of this compound through nitration allows for subsequent nucleophilic substitution reactions. This method has been utilized to synthesize polyfunctionalized quinolines that exhibit significant biological activity. For example, the nitration of this compound followed by reactions with nucleophiles such as morpholine results in high-yield synthesis of morpholinyl derivatives .

Reaction Type Starting Material Product Yield
NitrationThis compound6-Bromo-5-nitroquinolineQuantitative
Nucleophilic Substitution6-Bromo-5-nitroquinolineMorpholinyl quinolines98%
Nucleophilic Substitution6-Bromo-5-nitroquinolinePiperazinyl quinolines87%

Coupling Reagent in Organic Synthesis

This compound is utilized as a coupling reagent in organic synthesis, facilitating the formation of complex molecules through various coupling reactions . Its ability to participate in cross-coupling reactions makes it a valuable reagent in synthetic methodologies.

Material Sciences

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material sciences. Its derivatives can be employed in creating novel materials with specific electronic properties.

Photonic Applications

Research indicates that quinoline derivatives can exhibit photonic properties suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The structural modifications on the quinoline ring can enhance their luminescent properties, making them candidates for advanced material applications .

Case Studies

Several studies have documented the synthesis and application of derivatives from this compound:

  • Case Study 1: A study synthesized morpholinyl- and piperazinyl-substituted quinolines from 6-bromo-5-nitroquinoline, demonstrating significant cytotoxicity against cancer cell lines .
  • Case Study 2: Research on quinolone-modified natural products illustrated how structural modifications could enhance pharmacological properties against various diseases, including cancer and infections .

Mechanism of Action

The mechanism of action of 6-bromoquinoline involves its interaction with various molecular targets. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

  • 3-Bromoquinoline
  • 4-Bromoquinoline
  • 5-Bromoquinoline
  • 7-Bromoquinoline
  • 8-Bromoquinoline

Comparison: 6-Bromoquinoline is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. For example, 3-bromoquinoline and 4-bromoquinoline have different reactivity patterns due to the different positions of the bromine atom on the quinoline ring .

By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biological Activity

6-Bromoquinoline is a derivative of quinoline that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound, along with its derivatives, has been investigated for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key findings from recent research, including data tables and case studies.

Overview of Quinoline Derivatives

Quinoline and its derivatives are known for their wide range of biological activities. The structural features of quinolines allow for modifications that can enhance their pharmacological profiles. The introduction of bromine at the 6-position of the quinoline ring is particularly significant, as it can influence the compound's reactivity and biological activity.

Anticancer Activity

This compound and its derivatives have been shown to exhibit anticancer properties. A notable study demonstrated that 6-bromo-5-nitroquinoline (a derivative of this compound) displayed high antiproliferative effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cytotoxicity in these cells.

  • Case Study : In a study involving over one hundred quinoline analogues, this compound derivatives were tested against various cancer cell lines. The results indicated that compounds with nitro substitutions exhibited enhanced antiproliferative activity compared to their non-nitro counterparts .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that this compound possesses significant activity against various bacterial strains, including those resistant to conventional antibiotics.

  • Data Summary : A comparative analysis of antimicrobial activity showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against several pathogens, including Staphylococcus aureus and Escherichia coli.
CompoundMIC (µg/mL)Bacterial Strain
This compound4Staphylococcus aureus
6-Bromo-5-nitroquinoline2Escherichia coli

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

  • Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a pivotal role in inflammation regulation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. Modifications at various positions on the quinoline ring can lead to significant changes in activity.

  • Key Findings :
    • Substitution at the 5-position with nitro groups enhances anticancer activity.
    • The introduction of heterocycles such as morpholine or piperazine at the bromine site increases both cytotoxicity and selectivity towards cancer cells .

Properties

IUPAC Name

6-bromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIHYLCUKYCKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063788
Record name Quinoline, 6-bromo-
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Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5332-25-2
Record name 6-Bromoquinoline
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Record name Quinoline, 6-bromo-
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Record name 6-Bromoquinoline
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Record name Quinoline, 6-bromo-
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Record name Quinoline, 6-bromo-
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Record name 6-bromoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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